Hydroxyethyl methacrylate-ethyl methacrylate

描述

Hydroxyethyl methacrylate-ethyl methacrylate is a compound that combines two monomers: hydroxyethyl methacrylate and ethyl methacrylate. Hydroxyethyl methacrylate is known for its hydrophilic properties and is widely used in the production of hydrogels, contact lenses, and other biomedical applications. Ethyl methacrylate, on the other hand, is a hydrophobic monomer commonly used in the production of acrylic resins and coatings. The combination of these two monomers results in a versatile compound with unique properties suitable for various applications in chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: Hydroxyethyl methacrylate can be synthesized through the reaction of methacrylic acid with ethylene oxide or by esterification of methacrylic acid with a large excess of ethylene glycol . Ethyl methacrylate is typically produced by the esterification of methacrylic acid with ethanol. The reaction conditions for these processes usually involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, hydroxyethyl methacrylate is produced through a continuous process involving the reaction of methacrylic acid with ethylene oxide in the presence of a catalyst. Ethyl methacrylate is produced through a similar continuous esterification process using methacrylic acid and ethanol. Both processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve optimal production efficiency and product quality .

化学反应分析

Types of Reactions: Hydroxyethyl methacrylate-ethyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and crosslinking. The compound can participate in free radical polymerization, resulting in the formation of copolymers with unique properties. It can also undergo esterification reactions with carboxylic acids to form esters with different functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include free radical initiators such as azobis(isobutyronitrile) and catalysts like N,N’-dicyclohexylcarbodiimide. Reaction conditions typically involve controlled temperatures ranging from 60°C to 70°C for polymerization and esterification reactions .

Major Products: The major products formed from the reactions of this compound include copolymers with enhanced hydrophilic or hydrophobic properties, depending on the ratio of the monomers used. These copolymers find applications in various fields, including biomedical devices, coatings, and adhesives .

科学研究应用

2.1. Medical Applications

Soft Contact Lenses:

One of the most notable applications of hydroxyethyl methacrylate is in the manufacture of soft contact lenses. The polymer formed from HEMA is hydrophilic, capable of absorbing significant amounts of water (10% to 600% relative to dry weight), making it ideal for contact lenses that require comfort and moisture retention .

Intraocular Lenses and Vascular Grafts:

HEMA-based polymers are also used in intraocular lenses and vascular grafts due to their biocompatibility and mechanical strength. These applications leverage the material's ability to maintain structural integrity while being compatible with living tissues .

2.2. Industrial Applications

3D Printing:

Hydroxyethyl methacrylate-ethyl methacrylate is utilized in 3D printing technologies due to its rapid curing properties when exposed to UV light. It can be combined with silica particles for enhanced structural properties in printed objects .

Coatings and Adhesives:

The copolymer serves as a component in various coatings and adhesives, particularly those requiring flexibility and durability. When treated with polyisocyanates, it forms crosslinked acrylic resins useful in paints and coatings .

Data Tables

| Application | Description | Key Benefits |

|---|---|---|

| Soft Contact Lenses | Hydrophilic polymer for moisture retention | Comfort, gas permeability |

| Intraocular Lenses | Biocompatible optical devices | Stability, compatibility |

| Vascular Grafts | Used in surgical implants | Mechanical strength, flexibility |

| 3D Printing | Rapid curing under UV light | Structural integrity |

| Coatings and Adhesives | Flexible, durable materials | Enhanced adhesion properties |

Case Study 1: Development of Soft Hydrogel Contact Lenses

In the early 1960s, O. Wichterle's group pioneered the use of hydroxyethyl methacrylate in soft hydrogel contact lenses. The polymer's ability to swell in water while retaining mechanical strength was key to its success in this application, leading to widespread commercial use .

Case Study 2: Use in Vascular Grafts

Research has demonstrated that HEMA-based polymers exhibit favorable biocompatibility when used as vascular grafts, showing minimal immune response and good integration with surrounding tissues. Studies indicate that these materials can effectively support blood flow without significant thrombogenicity .

作用机制

The mechanism of action of hydroxyethyl methacrylate-ethyl methacrylate involves its ability to undergo polymerization and form crosslinked networks. The hydroxyethyl methacrylate component provides hydrophilic properties, allowing the compound to absorb water and swell, while the ethyl methacrylate component contributes to the hydrophobicity and mechanical strength of the resulting polymer. These properties make the compound suitable for applications requiring both flexibility and durability .

相似化合物的比较

Hydroxyethyl methacrylate-ethyl methacrylate can be compared with other similar compounds such as hydroxypropyl methacrylate, ethylene glycol dimethacrylate, and methyl methacrylate. Hydroxypropyl methacrylate shares similar hydrophilic properties with hydroxyethyl methacrylate but has a different molecular structure, resulting in slightly different physical properties. Ethylene glycol dimethacrylate is a common crosslinking agent used in polymerization reactions, providing enhanced mechanical strength to the resulting polymers. Methyl methacrylate is a widely used monomer in the production of acrylic resins and has higher hydrophobicity compared to hydroxyethyl methacrylate .

Conclusion

This compound is a versatile compound with unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form copolymers with tailored properties makes it a valuable material for scientific research and industrial production.

生物活性

Hydroxyethyl methacrylate (HEMA) and ethyl methacrylate (EMA) are widely studied for their biological activities, particularly in biomedical applications. This article explores their biological activity, focusing on their antibacterial properties, cytotoxicity, and interactions with biological systems.

Overview of Hydroxyethyl Methacrylate and Ethyl Methacrylate

Hydroxyethyl Methacrylate (HEMA) :

- HEMA is a hydrophilic monomer known for its excellent biocompatibility and ability to form hydrogels, making it suitable for various medical applications, including contact lenses and dental materials.

Ethyl Methacrylate (EMA) :

- EMA is a more hydrophobic counterpart that can enhance the mechanical properties of polymers when copolymerized with HEMA.

Antibacterial Properties

Research has shown that copolymers of HEMA and EMA exhibit significant antibacterial activity. A study demonstrated that these polymers are effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 78 µg/mL for the HEMA-based polymer . The slow degradation of these polymers at physiological pH allows them to maintain antibacterial properties over extended periods, reducing the risk of antimicrobial resistance and environmental contamination .

Cytotoxicity Studies

Cytotoxic effects of HEMA and EMA have been analyzed in various contexts:

- In vitro Studies : Research indicates that HEMA can induce genotoxic effects in human gingival fibroblasts. Although both HEMA and its degradation product, methacrylic acid (MAA), caused DNA damage, they did not significantly affect cell viability at lower concentrations . The neutral comet assay revealed that both compounds could induce DNA double-strand breaks (DSBs), suggesting potential risks in dental applications .

- Animal Studies : In repeated dose toxicity studies on rats, HEMA was shown to have a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day. At higher doses, mild systemic toxicity was observed, but no significant reproductive or developmental toxicity was noted .

Case Studies

- Antibacterial Activity Against MRSA :

- Genotoxic Effects in Dental Applications :

Data Summary

| Property | HEMA | EMA |

|---|---|---|

| Antibacterial Activity | Effective against MRSA (MIC: 78 µg/mL) | Limited data available |

| Cytotoxicity | Induces DNA damage; NOAEL: 30 mg/kg/day | Less studied; potential for lower toxicity |

| Applications | Dental materials, contact lenses | Coatings, adhesives |

属性

IUPAC Name |

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.C6H10O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3/h7H,1,3-4H2,2H3;2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDZNWKMCVFFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

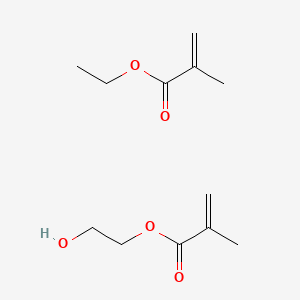

CCOC(=O)C(=C)C.CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26335-61-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70180949 | |

| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26335-61-5 | |

| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。